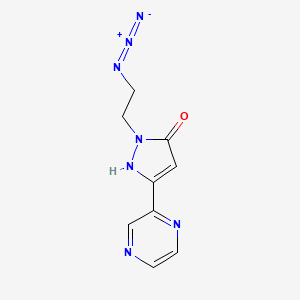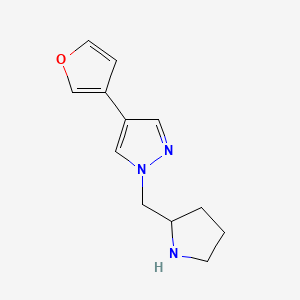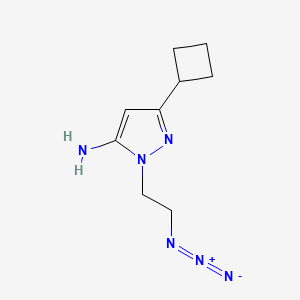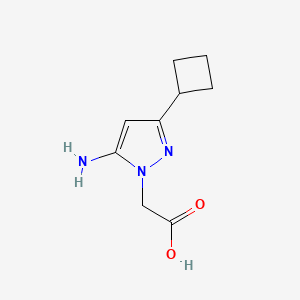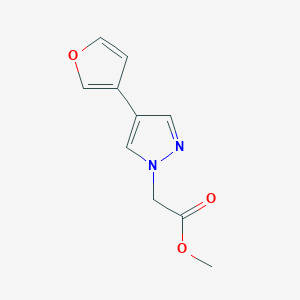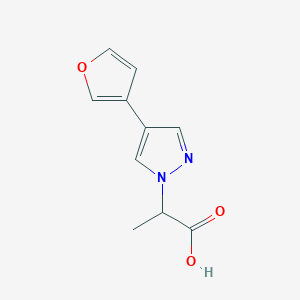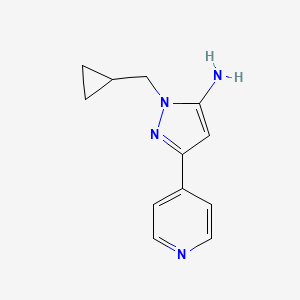
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also known as CPMP, is an organic compound used in a variety of scientific research applications. CPMP is a pyrazolamine derivative, a type of heterocyclic compound that is composed of five carbon atoms and two nitrogen atoms. It is an important synthetic intermediate in organic synthesis and is used in a variety of fields such as medicine, biochemistry, and pharmacology. CPMP has been studied for its potential use as a drug, as well as its applications in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research indicates the potential of derivatives of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine in synthesizing diverse heterocyclic compounds, which are foundational in developing therapeutic agents and materials with unique properties. For instance, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through reactions with malononitrile and cyanoacetamide has been explored. These reactions lead to the formation of nitriles and amides, which, through further cyclocondensation, yield imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives. These processes are pivotal in the creation of compounds with potential pharmacological applications (Yakovenko et al., 2020).
Anticancer Applications
Another significant area of application is in anticancer research. Novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines have been designed, synthesized, and evaluated for their in vitro cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, offering a basis for further exploration as potential anticancer agents (Alam et al., 2018).
Facile Synthesis of Pyrazolo[3,4-b]pyridine Products
Efficient synthesis methods for creating novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups have been developed. These methods facilitate the preparation of N-fused heterocycle products, which are crucial in medicinal chemistry and material science due to their unique chemical properties and potential biological activities (Ghaedi et al., 2015).
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-12-7-11(10-3-5-14-6-4-10)15-16(12)8-9-1-2-9/h3-7,9H,1-2,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHOGHUTSKCIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





